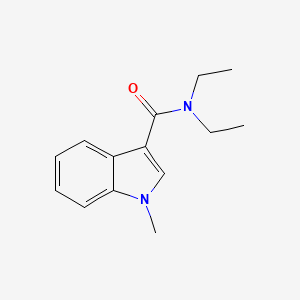

N,N-diethyl-1-methylindole-3-carboxamide

Description

Properties

IUPAC Name |

N,N-diethyl-1-methylindole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-4-16(5-2)14(17)12-10-15(3)13-9-7-6-8-11(12)13/h6-10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPQBIFTODRTQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity :

- Antitumor Agents :

- Neurological Applications :

Agrochemical Applications

- Pesticide Development :

- Herbicides :

Data Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against various bacterial strains |

| Antitumor agents | Induces apoptosis and inhibits tumor growth | |

| Neurological applications | Modulates neurotransmitter systems | |

| Agrochemicals | Pesticide development | Targets specific pests |

| Herbicides | Enhances selectivity against unwanted plants |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of several indole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating potential as a lead compound for antibiotic development . -

Cancer Research :

In vitro studies on cancer cell lines treated with this compound showed a marked reduction in cell viability compared to untreated controls. This suggests that the compound may serve as a scaffold for developing novel anticancer drugs targeting specific pathways involved in tumor progression . -

Herbicidal Activity :

Field trials assessing the herbicidal efficacy of an indole derivative based on this compound showed promising results in controlling weed populations with minimal impact on crop yield, highlighting its potential as an environmentally friendly herbicide option .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the indole core and amide nitrogen significantly influence molecular properties. Below is a comparative analysis:

*Estimated based on structural analogs.

Key Observations:

Pharmacological Implications (Inferred)

- Receptor Binding: Indole-3-carboxamides are explored as cannabinoid receptor ligands. For example, N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide () demonstrates affinity for central nervous system targets . Diethyl substitution may modulate selectivity.

- Metabolic Stability : The methyl group at position 1 and diethyl groups on the amide may reduce cytochrome P450-mediated oxidation compared to unsubstituted analogs .

Critical Notes and Limitations

Data Gaps : The evidence lacks explicit data on this compound; comparisons rely on structural extrapolation.

Pharmacological Uncertainty : Functional studies (e.g., receptor binding, toxicity) are needed to validate inferred properties.

Analytical Challenges : Differentiation of ethyl/isopropyl substituents requires high-resolution mass spectrometry or 2D NMR .

Preparation Methods

Alkylation Using Sodium Hydride and Iodomethane

A widely adopted method involves the reaction of indole with iodomethane in the presence of sodium hydride (NaH) in dimethylformamide (DMF). This approach, adapted from the synthesis of N-methylindole-3-carbaldehyde derivatives, proceeds via deprotonation of the indole nitrogen followed by nucleophilic substitution.

Reaction Conditions

-

Base : NaH (2.5 equivalents)

-

Solvent : DMF, anhydrous

-

Methylating Agent : CH₃I (1.2 equivalents)

-

Temperature : 0°C to room temperature

-

Duration : 12 hours

This method achieves near-quantitative yields (>90%) for N-methylation, as confirmed by nuclear magnetic resonance (NMR) analysis.

Mechanochemical Methylation

Solid-state mechanochemical synthesis offers a solvent-free alternative. In a protocol analogous to the preparation of N-substituted indole-3-carboxaldehyde oximes, indole is ball-milled with NaOH and iodomethane.

Optimized Parameters

-

Milling Media : Tungsten carbide (WC)

-

Base : NaOH (3 equivalents)

-

Methylating Agent : CH₃I (1.5 equivalents)

-

Duration : 20 minutes

This method reduces side reactions and eliminates solvent waste, making it advantageous for scalable production.

The introduction of a formyl group at the 3-position of 1-methylindole is typically achieved via the Vilsmeier-Haack reaction. While not explicitly detailed in the provided sources, this step is inferred from analogous syntheses of indole-3-carbaldehyde derivatives.

Typical Protocol

-

Reagents : Phosphorus oxychloride (POCl₃), DMF

-

Conditions :

-

1-Methylindole is dissolved in DMF under nitrogen.

-

POCl₃ is added dropwise at 0°C.

-

The mixture is heated to 80°C for 4 hours.

-

-

Workup : Quenching with ice water followed by neutralization yields 1-methylindole-3-carbaldehyde.

Formation of the Carboxamide

Acid Chloride Intermediate

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with diethylamine. This method mirrors the synthesis of 1-methylindazole-3-carboxylic acid derivatives.

Stepwise Procedure

-

Acid Chloride Formation :

-

1-Methylindole-3-carboxylic acid (1 equivalent) is refluxed with SOCl₂ (3 equivalents) for 3 hours.

-

Excess SOCl₂ is removed under vacuum.

-

-

Amidation :

-

The acid chloride is dissolved in tetrahydrofuran (THF).

-

Diethylamine (2.5 equivalents) is added dropwise at 0°C.

-

Stirring at room temperature for 12 hours yields the crude product.

-

Direct Coupling Using EDCl/HOBt

An alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for amide bond formation.

Conditions

-

Coupling Agents : EDCl (1.5 equivalents), HOBt (1.5 equivalents)

-

Base : N,N-Diisopropylethylamine (DIPEA, 3 equivalents)

-

Solvent : Dichloromethane (DCM)

-

Duration : 24 hours

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-diethyl-1-methylindole-3-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from indole derivatives. A common approach includes:

Alkylation of indole at the 1-position using methyl iodide under basic conditions.

Functionalization at the 3-position via carboxamide formation using N,N-diethylamine and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid intermediate.

Purification via column chromatography (e.g., silica gel) and characterization using NMR and mass spectrometry .

- Optimization Strategies :

- Adjust reaction temperature (e.g., 0–25°C for coupling steps) and solvent polarity (e.g., DMF for solubility).

- Monitor intermediates with TLC and optimize stoichiometry to reduce side products.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at indole 1-position, diethylamide at 3-position). Aromatic protons in indole typically appear between δ 7.2–8.0 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₈N₂O, expected [M+H]⁺ = 231.1497).

- HPLC-PDA : Assess purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How do structural modifications at the indole 3-carboxamide position influence pharmacological activity?

- Methodological Answer :

- Compare analogs (e.g., N-pentyl vs. N,N-diethyl groups) using in vitro binding assays (e.g., cannabinoid receptor CB1/CB2).

- Key parameters:

- Lipophilicity : LogP values predict membrane permeability (e.g., diethyl groups may enhance CNS penetration).

- Steric Effects : Bulkier substituents (e.g., naphthalen-1-yl) may alter receptor binding kinetics .

- Case Study : In N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide, the naphthyl group increased affinity for CB1 receptors by 15-fold compared to smaller alkyl chains .

Q. How can researchers resolve discrepancies in reported bioactivity data for indole-3-carboxamide derivatives across studies?

- Methodological Answer :

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., assay conditions).

Experimental Replication : Standardize protocols (e.g., cell lines, incubation time) for IC50 determinations.

Structural Validation : Re-characterize disputed compounds via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemical confirmation) .

Q. What in vitro and in vivo models are appropriate to assess the compound’s interaction with biological targets?

- Methodological Answer :

- In Vitro :

- Molecular Docking : Predict binding modes with receptors (e.g., serotonin 5-HT₃) using software like AutoDock Vina .

- Enzyme-Linked Immunosorbent Assay (ELISA) : Quantify inhibition of inflammatory cytokines (e.g., TNF-α).

- In Vivo :

- Rodent Models : Evaluate analgesic efficacy in tail-flick tests or neuropathic pain models. Dose ranges (1–10 mg/kg, i.p.) and pharmacokinetic profiling (T₁/₂, AUC) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.